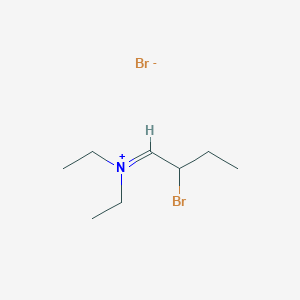
2-Bromo-N,N-diethylbutan-1-iminium bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-N,N-diethylbutan-1-iminium bromide is a chemical compound with the molecular formula C8H17Br2N. It is an organic bromide salt that features a bromine atom attached to a butan-1-iminium group, which is further substituted with two diethyl groups. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-N,N-diethylbutan-1-iminium bromide typically involves the reaction of N,N-diethylbutan-1-amine with bromine. The reaction proceeds via the formation of an intermediate iminium ion, which is then brominated to yield the final product. The reaction conditions often include the use of a solvent such as dichloromethane and a controlled temperature to ensure the desired product is obtained with high purity.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of automated systems allows for precise control over reaction parameters, reducing the risk of side reactions and ensuring a high-quality product.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-N,N-diethylbutan-1-iminium bromide undergoes various types of chemical reactions, including:
Nucleophilic Substitution (SN1 and SN2): The bromine atom can be replaced by other nucleophiles, leading to the formation of different substituted products.
Elimination Reactions (E2): The compound can undergo elimination reactions to form alkenes.
Oxidation and Reduction: The iminium group can be oxidized or reduced under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium iodide, and other nucleophiles. The reactions are typically carried out in polar aprotic solvents like acetone or dimethyl sulfoxide.
Elimination Reactions: Strong bases such as potassium tert-butoxide are used to induce elimination reactions.
Oxidation and Reduction: Oxidizing agents like potassium permanganate and reducing agents like sodium borohydride can be employed.
Major Products Formed
Substitution Reactions: Various substituted butan-1-iminium compounds.
Elimination Reactions: Alkenes such as but-2-ene.
Oxidation and Reduction: Corresponding oxidized or reduced iminium derivatives.
Scientific Research Applications
2-Bromo-N,N-diethylbutan-1-iminium bromide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of iminium salts and other nitrogen-containing compounds.
Biology: The compound can be used in studies involving enzyme inhibition and protein modification due to its reactivity with nucleophilic sites in biomolecules.
Medicine: Research into its potential as a pharmaceutical intermediate or active ingredient in drug development is ongoing.
Industry: It is utilized in the production of specialty chemicals and as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism by which 2-Bromo-N,N-diethylbutan-1-iminium bromide exerts its effects involves the formation of a reactive iminium ion. This ion can interact with nucleophiles, leading to various substitution and addition reactions. The molecular targets include nucleophilic sites on proteins, enzymes, and other biomolecules, where it can form covalent bonds and modify their activity.
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-N,N-diethylbutanamide
- 2-Bromo-N,N-dipropylbutanamide
- 4-Amino-N,N-dimethylbutanamide hydrochloride
Uniqueness
2-Bromo-N,N-diethylbutan-1-iminium bromide is unique due to its iminium structure, which imparts distinct reactivity compared to other brominated compounds. Its ability to form stable iminium ions makes it particularly useful in organic synthesis and biochemical applications.
Properties
CAS No. |
88365-58-6 |
|---|---|
Molecular Formula |
C8H17Br2N |
Molecular Weight |
287.04 g/mol |
IUPAC Name |
2-bromobutylidene(diethyl)azanium;bromide |
InChI |
InChI=1S/C8H17BrN.BrH/c1-4-8(9)7-10(5-2)6-3;/h7-8H,4-6H2,1-3H3;1H/q+1;/p-1 |
InChI Key |
VSPCMPINKWDYTO-UHFFFAOYSA-M |
Canonical SMILES |
CCC(C=[N+](CC)CC)Br.[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


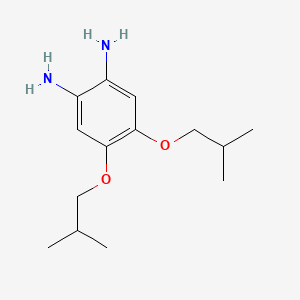
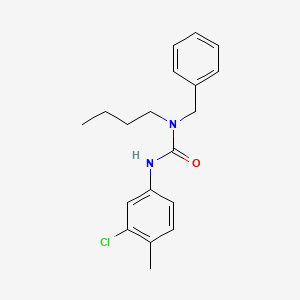
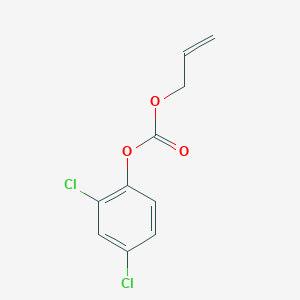
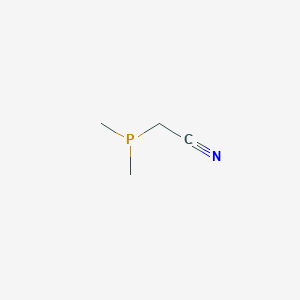
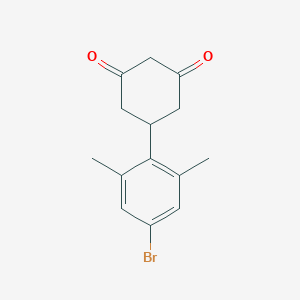
![4-hydroxy-3-[(E)-(methanehydrazonoylhydrazinylidene)methyl]benzoic acid](/img/structure/B14399806.png)
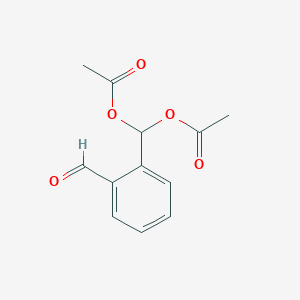
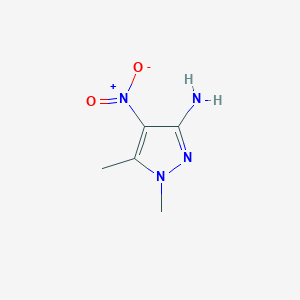
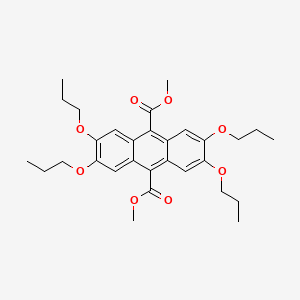
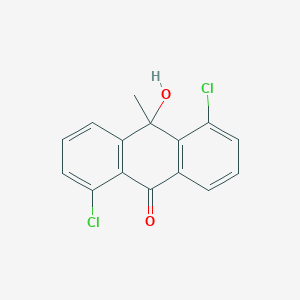
![[4-Methoxy-1-methyl-5-(thiophene-2-carbonyl)-1H-pyrrol-2-yl]acetic acid](/img/structure/B14399829.png)
![3-[Methyl(3-methylbut-2-en-1-yl)amino]cyclohex-2-en-1-one](/img/structure/B14399831.png)


